Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate
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Overview
Description
Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position, a methoxy group at the 6-position, and a carboxylate ester at the 7-position. The molecular formula of this compound is C10H9BrN2O3, and it has a molecular weight of 285.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-A]pyridine Core: The imidazo[1,2-A]pyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Bromination: The bromination of the imidazo[1,2-A]pyridine core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position.
Esterification: The carboxylate ester at the 7-position is formed through an esterification reaction using methanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of catalysts, and scaling up of the process to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and carboxylate groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol)
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have different functional groups and properties .
Scientific Research Applications
Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-bacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anti-tuberculosis research, the compound has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes and proteins involved in bacterial cell wall synthesis and replication . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate can be compared with other similar compounds, such as:
6-Bromo-7-methylimidazo[1,2-A]pyridine: This compound has a similar imidazo[1,2-A]pyridine core but differs in the substitution pattern, with a methyl group at the 7-position instead of a carboxylate ester.
2-Bromo-6-methoxyimidazo[1,2-A]pyridine: This compound lacks the carboxylate ester at the 7-position, making it less versatile in certain chemical reactions.
6-Bromo-8-methylimidazo[1,2-A]pyridine: This compound has a methyl group at the 8-position, which can influence its reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound for various scientific research applications .
Biological Activity
Methyl 2-bromo-6-methoxyimidazo[1,2-a]pyridine-7-carboxylate is a nitrogen-containing heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.
Basic Information
Property | Value |
---|---|
CAS Number | 2225878-69-1 |
Molecular Formula | C10H9BrN2O3 |
Molecular Weight | 285.10 g/mol |
Appearance | Off-white to light yellow solid |
Purity | ≥95% |
Structure
The compound features a bromine atom at the 2-position and a methoxy group at the 6-position of the imidazo[1,2-a]pyridine ring. This structural configuration is critical for its biological activity.
Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown promise as anticancer agents by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Certain analogs have demonstrated effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents.
- Neuroprotective Effects : Studies have indicated that these compounds may inhibit specific enzymes involved in neurodegenerative diseases, thus offering protective effects on neuronal cells.
Case Studies
- Antitumor Efficacy : A study involving a series of imidazo[1,2-a]pyridine derivatives showed that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis and inhibit proliferation effectively.
- Sphingomyelinase Inhibition : Research on related compounds has pointed to their ability to inhibit neutral sphingomyelinase (nSMase), an enzyme implicated in Alzheimer's disease. This inhibition could potentially reduce neuroinflammation and improve cognitive function in animal models.
- Antimicrobial Activity : In vitro testing revealed that the compound demonstrated notable activity against pathogenic bacteria and fungi, suggesting its utility in developing new antimicrobial therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Bromine Substitution : The presence of bromine at the 2-position enhances lipophilicity and may improve permeability across biological membranes.
- Methoxy Group : The methoxy group at the 6-position can influence receptor binding affinity and selectivity.
Absorption and Distribution
The compound is predicted to have high gastrointestinal absorption and favorable distribution characteristics due to its lipophilic nature. It is also identified as a blood-brain barrier (BBB) permeant, which is crucial for neuroactive compounds.
Metabolism
Preliminary studies suggest that this compound may undergo metabolic processes typical for heterocyclic compounds, including cytochrome P450-mediated oxidation.
Properties
Molecular Formula |
C10H9BrN2O3 |
---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
methyl 2-bromo-6-methoxyimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-7-4-13-5-8(11)12-9(13)3-6(7)10(14)16-2/h3-5H,1-2H3 |
InChI Key |
GNIBHFNPNVPQGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1C(=O)OC)Br |
Origin of Product |
United States |
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